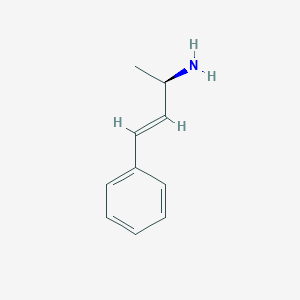
(R)-4-Phenylbut-3-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Phenylbut-3-en-2-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a butenyl chain with an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenylbut-3-en-2-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, ®-4-Phenylbut-3-en-2-nitro can be reduced using hydrogen gas in the presence of a palladium catalyst to yield ®-4-Phenylbut-3-en-2-amine.
Another method involves the reductive amination of 4-Phenylbut-3-en-2-one. This reaction typically uses ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-4-Phenylbut-3-en-2-amine often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro precursor to the amine.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base to form amides or sulfonamides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amine.
Substitution: Amides or sulfonamides.
Applications De Recherche Scientifique
®-4-Phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Phenylbut-3-en-2-amine: The enantiomer of ®-4-Phenylbut-3-en-2-amine, which may have different biological activities.
4-Phenylbut-3-en-2-ol: A related compound with a hydroxyl group instead of an amine.
4-Phenylbut-3-en-2-one: A ketone derivative of the compound.
Uniqueness
®-4-Phenylbut-3-en-2-amine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall reactivity. The presence of both a phenyl group and an amine group allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(E,2R)-4-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+/t9-/m1/s1 |
Clé InChI |
QPVUUOXSCVQZQG-FCZSHJHJSA-N |
SMILES isomérique |
C[C@H](/C=C/C1=CC=CC=C1)N |
SMILES canonique |
CC(C=CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-7-fluorobenzo[d]isothiazole](/img/no-structure.png)
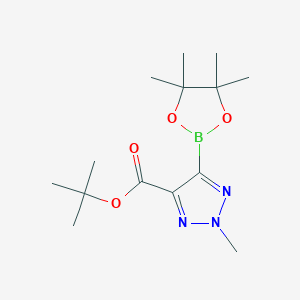
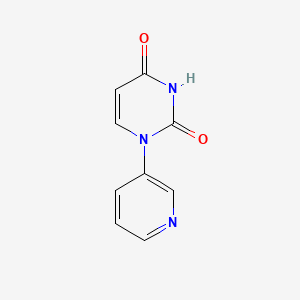
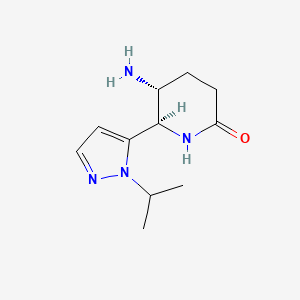
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
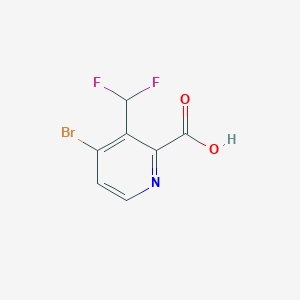

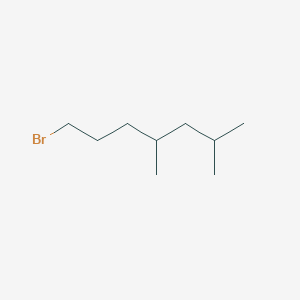

![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)

